molecular formula C10H17Cl2N7 B1404881 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride CAS No. 1351619-32-3

3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride

Cat. No.: B1404881
CAS No.: 1351619-32-3
M. Wt: 306.19 g/mol
InChI Key: WWMPNPTWIVPYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular responses. For instance, the compound’s interaction with protein kinases can result in the modulation of phosphorylation states of various substrates, thereby influencing downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to impact cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the activity of certain kinases, leading to changes in the phosphorylation status of key signaling molecules. This can result in the modulation of pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and survival . Additionally, the compound can influence gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazolo-pyrimidine structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the context of the interaction. Additionally, the compound can modulate gene expression by binding to transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of kinase activity and prolonged changes in gene expression . These long-term effects are particularly relevant for studies involving chronic treatment or repeated dosing.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s impact on critical cellular processes and the accumulation of toxic metabolites. Therefore, careful dose optimization is essential for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion. These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. For example, the compound may be actively transported into cells via membrane transporters, where it can then accumulate in specific cellular compartments . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action . For instance, the compound’s presence in the nucleus can facilitate its interaction with transcription factors and other DNA-binding proteins, thereby influencing gene expression.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride include other triazolo[4,5-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-ethyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7.2ClH/c1-2-17-10-8(14-15-17)9(12-7-13-10)16-5-3-11-4-6-16;;/h7,11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMPNPTWIVPYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
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3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
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3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
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3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
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3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride
Reactant of Route 6
3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride

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